Cas no 2680869-70-7 (benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate)

Benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate is a specialized organic compound featuring a pyrimidine core substituted with a 4-bromophenyl group and a benzyl carbamate moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The benzyl carbamate group offers stability while allowing selective deprotection when required. Its well-defined molecular architecture ensures consistency in synthetic applications, supporting the development of novel compounds in medicinal chemistry and material science.
benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate structure
2680869-70-7 structure
Product name:benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate
CAS No:2680869-70-7
MF:C18H14BrN3O2
MW:384.22666311264
CID:5627433
PubChem ID:165928762

benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
    • EN300-28302134
    • 2680869-70-7
    • benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate
    • Inchi: 1S/C18H14BrN3O2/c19-15-8-6-14(7-9-15)16-10-20-12-21-17(16)22-18(23)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,20,21,22,23)
    • InChI Key: RAYJZHNDKDKORB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CN=CN=C1NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 383.02694g/mol
  • Monoisotopic Mass: 383.02694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 64.1Ų

benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28302134-0.1g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28302134-10.0g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28302134-1g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7
1g
$1214.0 2023-09-07
Enamine
EN300-28302134-5g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7
5g
$3520.0 2023-09-07
Enamine
EN300-28302134-0.5g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28302134-0.05g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28302134-1.0g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28302134-2.5g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28302134-0.25g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28302134-5.0g
benzyl N-[5-(4-bromophenyl)pyrimidin-4-yl]carbamate
2680869-70-7 95.0%
5.0g
$3520.0 2025-03-19

Additional information on benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate

Comprehensive Overview of Benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate (CAS No. 2680869-70-7)

Benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate (CAS No. 2680869-70-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds widely utilized in drug discovery and development. The presence of a 4-bromophenyl group and a carbamate moiety enhances its potential as a building block for synthesizing bioactive molecules targeting various therapeutic areas.

In recent years, the demand for pyrimidine derivatives has surged, driven by their applications in designing kinase inhibitors, antiviral agents, and antimicrobial compounds. Researchers are particularly interested in benzyl carbamate-containing molecules due to their stability and versatility in medicinal chemistry. The 4-bromophenyl substitution further adds to the compound's reactivity, making it a valuable intermediate for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug synthesis.

The compound's CAS No. 2680869-70-7 serves as a unique identifier, ensuring precise tracking in regulatory and commercial databases. Its molecular structure has been optimized for high purity, as confirmed by advanced analytical techniques such as HPLC, NMR, and mass spectrometry. These qualities make it a reliable choice for laboratories focusing on high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

From an industrial perspective, Benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate aligns with the growing trend of green chemistry and sustainable synthesis. Its efficient synthetic routes minimize waste and reduce the need for hazardous reagents, addressing environmental concerns raised by regulatory bodies like the EPA and REACH. This aspect resonates with the pharmaceutical industry's shift toward eco-friendly manufacturing practices.

Another area of interest is the compound's potential role in cancer research. Pyrimidine-based scaffolds are frequently explored for their ability to modulate cell signaling pathways, such as those involving tyrosine kinases or PI3K. The bromophenyl group in this compound could facilitate further functionalization to enhance binding affinity or selectivity, a strategy often employed in precision medicine.

In agrochemical applications, Benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate may contribute to the development of novel pesticides or herbicides. Its structural features mimic those of bioactive molecules that interfere with plant or pest metabolic pathways, offering a template for designing next-generation crop protection agents. This aligns with the global push for sustainable agriculture and reduced environmental impact.

For synthetic chemists, the compound's carbamate group provides a handle for further derivatization, enabling the creation of libraries for drug discovery projects. Its compatibility with solid-phase synthesis and combinatorial chemistry techniques makes it a practical choice for academic and industrial research teams. Additionally, its stability under standard storage conditions ensures long-term usability, a critical factor for inventory management in R&D facilities.

The rise of AI-driven drug discovery has also highlighted the importance of compounds like Benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate. Machine learning models often rely on structurally diverse building blocks to predict novel bioactive molecules, and this compound's unique features make it a valuable addition to virtual screening databases. Its commercial availability through reputable suppliers further supports its integration into automated synthesis platforms.

In summary, Benzyl N-5-(4-bromophenyl)pyrimidin-4-ylcarbamate (CAS No. 2680869-70-7) represents a multifaceted tool for researchers across disciplines. Its applications span from pharmaceutical development to agrochemical innovation, underpinned by its robust synthetic accessibility and adaptability. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainability.

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